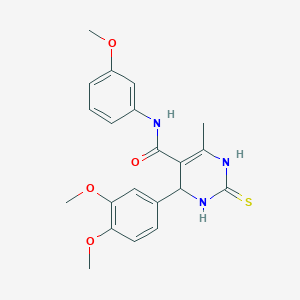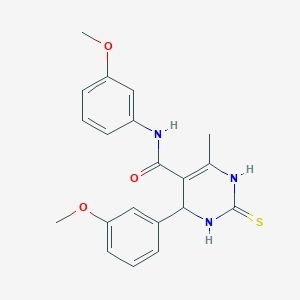
N-(2-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, commonly known as EFT-508, is a small molecule inhibitor that targets the tyrosine kinase enzyme. This molecule has gained attention in scientific research due to its potential in treating various cancers.
Mechanism of Action
EFT-508 works by binding to the ATP-binding site of the tyrosine kinase enzyme, preventing its activation and subsequent signaling pathways that promote cancer cell growth and survival. This results in the inhibition of cancer cell proliferation and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EFT-508 has been found to have minimal toxicity and side effects on normal cells, making it a promising treatment for cancer. It has been shown to have a high selectivity for cancer cells, targeting only the tyrosine kinase enzyme that is overexpressed in cancer cells. EFT-508 has also been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
EFT-508 has several advantages for lab experiments, including its high selectivity for cancer cells, minimal toxicity to normal cells, and ability to enhance the effectiveness of other cancer treatments. However, its limitations include the need for further research to determine optimal dosages and treatment regimens, as well as potential resistance to the treatment by cancer cells.
Future Directions
Further research on EFT-508 is needed to determine its potential as a treatment for various types of cancer. Some possible future directions include:
1. Investigating the effectiveness of EFT-508 in combination with other cancer treatments, such as immunotherapy and targeted therapy.
2. Conducting clinical trials to determine the optimal dosages and treatment regimens for EFT-508 in various types of cancer.
3. Developing new formulations of EFT-508 that can improve its bioavailability and effectiveness.
4. Investigating the potential of EFT-508 in treating other diseases that involve the tyrosine kinase enzyme, such as autoimmune disorders and inflammatory diseases.
5. Studying the mechanism of resistance to EFT-508 in cancer cells and developing strategies to overcome it.
Synthesis Methods
EFT-508 can be synthesized through a multistep process that involves the reaction of 2-fluorobenzaldehyde with ethyl 2-oxo-4-phenylbutanoate, followed by the reaction of the resulting compound with 6-methylpyrimidin-2-amine in the presence of a base. The final product is obtained through a purification process using chromatography.
Scientific Research Applications
EFT-508 has shown potential as an effective treatment for various types of cancer, including solid tumors and lymphomas. It has been found to inhibit the growth and proliferation of cancer cells by targeting the tyrosine kinase enzyme, which is involved in cell signaling pathways that promote cancer cell survival and growth.
Properties
Molecular Formula |
C20H20FN3O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H20FN3O3/c1-3-27-16-11-7-6-10-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-4-5-9-14(13)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) |
InChI Key |
OXBRFMRCKCEEIG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295275.png)
![3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295276.png)
![3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295277.png)
![4-[4-(3-methylphenyl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295278.png)

![4-(2-methyl-1-piperidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295293.png)





![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295307.png)
![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295308.png)

